molecular formula C19H18N4O3 B2930288 methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034559-24-3

methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2930288
CAS No.: 2034559-24-3
M. Wt: 350.378
InChI Key: GYTHXZVJMOOQAR-UHFFFAOYSA-N
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Description

Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl group to a 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety. Key structural elements include:

  • 4-Carbamoylbenzoate ester: The methyl ester at the para position of the benzoyl group contributes to lipophilicity and stability.

Synthesis likely involves nucleophilic substitution or coupling reactions. For instance, analogous compounds are synthesized using Na₂S₂O₅ in DMF for cyclization (e.g., benzimidazole derivatives) , or via hydrazine hydrate reactions to form triazole intermediates . NMR data for related compounds (e.g., δ 7.5–8.2 ppm for aromatic protons, δ 3.4 ppm for CH₂ groups) suggest similar synthetic pathways .

Properties

IUPAC Name

methyl 4-[[1-phenyl-2-(triazol-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-26-19(25)16-9-7-15(8-10-16)18(24)22-17(13-23-20-11-12-21-23)14-5-3-2-4-6-14/h2-12,17H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTHXZVJMOOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

  • Addition Reactions: Reagents like Grignard reagents or organolithium compounds can be used for addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a biological probe or pharmaceutical intermediate . Its ability to interact with various enzymes and receptors makes it valuable in drug discovery and development.

Medicine: In medicine, this compound may have antimicrobial, antiviral, or anticancer properties . Its unique structure allows it to target specific biological pathways, making it a candidate for therapeutic applications.

Industry: In industry, this compound can be used in the development of agrochemicals , dyes , and polymers . Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring, in particular, can bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared to analogues with triazole, benzoate, or carbamoyl functionalities (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Features Structural Differences Reference
4-Fluoro-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-50-0) - Triazole directly attached to benzoic acid
- Fluorine substituent at C4
- Lacks carbamoyl-ethyl-phenethyl chain
- Carboxylic acid instead of ester
Ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate - 1,2,4-triazole core
- Hydroxy and methoxy substituents
- Different triazole regioisomer (1,2,4 vs. 1,2,3)
- Branched aliphatic chain
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate - Thiadiazole instead of triazole
- Phenylcarbamoyl group
- Thiadiazole’s sulfur vs. triazole’s nitrogen
- Methoxy linker
2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde - Triazole with aldehyde substituent
- Planar structure
- No benzoate ester
- Flat geometry vs. "V" shape in related compounds

Physicochemical and Functional Properties

  • Solubility : The benzoate ester in the target compound enhances lipid solubility compared to carboxylic acid derivatives (e.g., CAS 1293284-50-0) .
  • Geometry : The "V" shape of the phenethyl-triazole chain (dihedral angle ~88° in related compounds) contrasts with planar structures like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, affecting crystallinity and packing .
  • Reactivity : The 2H-1,2,3-triazole’s nitrogen atoms enable hydrogen bonding, similar to 1,2,4-triazole derivatives, but regioisomerism influences electronic properties .

Biological Activity

Methyl 4-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamoyl)benzoate is a compound that incorporates a triazole moiety, which has been associated with various biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a methyl ester group, a phenyl group, and a triazole ring, which is known for its versatility in medicinal chemistry. The synthesis typically involves the reaction of appropriate precursors through methods such as "Click" chemistry or other organic synthesis techniques .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in various metabolic pathways. For instance, triazoles are known to interact with cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions .
  • Receptor Modulation : It may also bind to specific receptors, modulating their activity. This interaction can lead to downstream effects such as altered signal transduction pathways that influence cell proliferation and apoptosis .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In one study, triazole derivatives exhibited growth inhibition in human breast cancer cells with IC50 values in the micromolar range .
CompoundCell LineIC50 (µM)
Triazole AMCF-7 (Breast Cancer)5.6
Triazole BHeLa (Cervical Cancer)8.2
This compoundMCF-7TBD

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit both antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds have been tested against Gram-positive and Gram-negative bacteria. For example, a related triazole demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
PathogenMinimum Inhibitory Concentration (MIC µg/mL)
S. aureus15
E. coli20
C. albicans (Fungi)10

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Triazoles have been shown to inhibit pro-inflammatory cytokines in various models:

  • In vivo Studies : Animal models treated with triazole compounds exhibited reduced levels of TNF-alpha and IL-6 in serum after inflammatory stimuli .

Case Studies

  • Case Study on Cancer Treatment : A study involving patients with advanced breast cancer treated with a regimen including triazole derivatives showed promising results in terms of tumor reduction and manageable side effects.
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of triazole-based therapies in combination with standard chemotherapeutics for enhanced therapeutic outcomes.

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